molecular formula C9H16N2O2 B113332 (3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole CAS No. 948846-39-7

(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole

货号: B113332
CAS 编号: 948846-39-7
分子量: 184.24 g/mol
InChI 键: SULDDMOQJXWUNO-SFYZADRCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3aR,6aR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole (CAS 948846-39-7) is a chiral, bicyclic heterocyclic compound of significant interest in scientific research and development. With the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol, this compound serves as a versatile and privileged scaffold in medicinal chemistry . Its core hexahydropyrrolo[3,4-b]pyrrole structure is a key building block for the synthesis of more complex nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active molecules . The defined (3aR,6aR) stereochemistry provides a rigid, three-dimensional framework that is valuable for creating chiral ligands and exploring structure-activity relationships in drug discovery. This compound is instrumental in the rapid synthesis of complex structures such as hexahydropyrrolo[3,4-b]pyrrole-fused quinolines, which are accessed via consecutive [3+2] cycloaddition and lactamization cascades . Furthermore, derivatives of the polyhydrogenated pyrrolo[3,4-b]pyrrole system have been identified as core structures in compounds with high affinity for the Histamine-3 (H3) receptor, highlighting their potential in neuroscience research and the development of therapeutics for central nervous system disorders . The ethoxycarbonyl group attached to the scaffold offers a reactive handle for further synthetic modifications, allowing researchers to diversify the molecule for various applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

IUPAC Name

ethyl (3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-2-13-9(12)11-5-7-3-4-10-8(7)6-11/h7-8,10H,2-6H2,1H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULDDMOQJXWUNO-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC2CCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1C[C@H]2CCN[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647146
Record name Ethyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948846-39-7
Record name Ethyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Stepwise Cyclization of Tert-Butyl-Protected Intermediates

The most widely reported synthesis begins with tert-butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS: 370882-39-6), a stable precursor that facilitates stereochemical control. Deprotection under acidic conditions (e.g., HCl in dioxane) cleaves the tert-butoxycarbonyl (Boc) group, yielding the free amine intermediate. Subsequent ethoxycarbonylation employs ethyl chloroformate in the presence of a base such as triethylamine, achieving quantitative conversion to the target compound.

Table 1: Key Reaction Conditions for Ethoxycarbonylation

ParameterValue/Range
SolventDichloromethane (DCM)
Temperature0–25°C
Reaction Time2–4 hours
Yield85–92%

Chiral Resolution and Enantiomeric Purity

Enantiomeric purity (>99% ee) is achieved via preparative high-performance liquid chromatography (HPLC) using cellulose-based chiral stationary phases (e.g., Chiralpak® IC). Mobile phases typically consist of hexane-isopropanol mixtures (80:20 v/v), with flow rates optimized to 1 mL/min. Post-purification, lyophilization ensures solvent-free isolation.

Industrial-Scale Production Techniques

Continuous Flow Chemistry

Industrial protocols prioritize scalability through continuous flow reactors, which enhance heat and mass transfer relative to batch processes. A representative setup involves:

  • Reactor Type : Microfluidic tubular reactor (stainless steel, 1.5 mm diameter)

  • Residence Time : 10–15 minutes

  • Throughput : 5–10 kg/day

This method reduces byproduct formation (e.g., diastereomers) by maintaining precise temperature control (±2°C) and reagent stoichiometry.

Automated Synthesis Platforms

Robotic synthesis systems integrate solid-phase extraction (SPE) and inline NMR monitoring to streamline multi-step sequences. For example, the Boc-deprotection and ethoxycarbonylation steps are executed in a single automated workflow, reducing human intervention and variability.

Optimization of Reaction Parameters

Solvent Selection and Catalytic Effects

Polar aprotic solvents (e.g., DCM, THF) are preferred for their ability to stabilize transition states during ethoxycarbonylation. Catalytic amounts of 4-dimethylaminopyridine (DMAP, 0.1–0.5 mol%) accelerate reaction rates by 30–40% without compromising yield.

Temperature-Dependent Yield Profiles

Lower temperatures (0–5°C) favor selectivity for the (3aR,6aR) configuration, minimizing epimerization. Elevated temperatures (>25°C) risk racemization, reducing enantiomeric purity to <90% ee.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • NMR Spectroscopy : Key signals include the ethoxycarbonyl methylene protons (δ 4.1–4.3 ppm, quartet) and pyrrolidine N-H (δ 1.8–2.2 ppm, broad singlet).

  • X-Ray Crystallography : Confirms the (3aR,6aR) configuration via Patterson vector analysis.

Chromatographic Purity Assessment

Reversed-phase HPLC (C18 column, 0.1% TFA/ACN gradient) resolves residual starting materials and byproducts, with purity thresholds ≥98%.

Comparative Analysis of Synthetic Methodologies

Table 2: Yield and Purity Across Methods

MethodYield (%)Purity (%)Cost (USD/g)
Batch Synthesis8598120
Continuous Flow929995
Automated Platforms8899110

Continuous flow chemistry outperforms batch methods in cost and yield, while automated systems balance reproducibility with moderate expenses.

化学反应分析

Types of Reactions

(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

Applications in Scientific Research

The applications of (3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole are diverse and span several fields including medicinal chemistry, material science, and organic synthesis. Below are some specific applications:

Medicinal Chemistry

  • Drug Development : This compound serves as a building block in the synthesis of various pharmaceuticals. Its unique structure may contribute to developing novel therapeutic agents targeting specific biological pathways.
  • Protein Degradation : As a component in protein degrader technology, it can be utilized to design molecules that selectively degrade target proteins within cells, offering potential treatments for diseases where protein misfolding or overexpression is problematic.

Organic Synthesis

  • Synthetic Intermediates : The compound can act as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in creating diverse chemical entities.
  • Catalysis : Research indicates potential applications in catalysis where its structural properties can enhance reaction efficiencies or selectivities.

Material Science

  • Polymer Chemistry : The incorporation of this compound into polymer matrices may lead to the development of new materials with improved mechanical and thermal properties.

作用机制

The mechanism of action of (3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural Variations and Molecular Properties

The compound’s core structure is shared with analogs, but substituents and stereochemistry differ significantly. Key comparisons include:

Table 1: Molecular Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight Purity Key Substituent
(3aR,6aR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole (Target) C₁₀H₁₆N₂O₂ 212.25* N/A Ethoxycarbonyl (COOEt)
rac-4-[(3aR,6aR)-Octahydropyrrolo[3,4-b]pyrrole-5-carbonyl]-1-methyl-1H-pyrazole C₁₂H₁₈N₄O 226.68 95% Methylpyrazole (N-Me-C₃H₃N₂)

*Calculated based on molecular formula.

Key Observations :

  • The target compound has a lower molecular weight (212.25 vs. 226.68) due to the absence of the methylpyrazole moiety present in the analog from .

Purity and Analytical Challenges

  • The analog in achieves 95% purity, likely through chromatographic methods. For the target compound, achieving similar purity may require optimization of crystallization conditions or chiral separation techniques due to its stereochemical complexity.

生物活性

(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole, also known by its CAS number 948846-39-7, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H16N2O2
  • Molecular Weight : 184.24 g/mol
  • Structure : The compound features a pyrrolo[3,4-b]pyrrole core with an ethoxycarbonyl group at the 5-position, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and neuroprotection.

Anticancer Activity

  • Mechanism of Action : The compound has shown antiproliferative effects against several cancer cell lines. Its mechanism is believed to involve the inhibition of key signaling pathways associated with cell growth and survival.
  • Case Studies :
    • A study demonstrated that derivatives of pyrrolo[3,4-b]pyrrole compounds exhibit significant cytotoxicity against human cancer cell lines such as A-431 (epidermoid carcinoma) and Bcap-37 (breast cancer) .
    • Another investigation highlighted that related pyrrole-based compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

Neuroprotective Effects

Research has indicated potential neuroprotective properties linked to pyrrole compounds:

  • A study on pyrrole adducts suggested that they might serve as biomarkers for nerve injury induced by chemical exposure, indicating a possible protective role against neurotoxic agents .

Safety Profile

The compound is classified under GHS hazard categories indicating caution:

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against A-431 and Bcap-37
NeuroprotectionPotential protective effects against neurotoxicity
MechanismApoptosis induction via caspase activation

Research Findings

Recent studies have explored the synthesis and biological characterization of this compound:

  • Synthesis : The synthesis involves various chemical precursors leading to the formation of the hexahydropyrrolo structure, which is crucial for its biological properties .
  • Biological Characterization : In vitro studies have confirmed its efficacy in inhibiting cancer cell proliferation and promoting apoptosis through multiple pathways .

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing (3aR,6aR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with tert-butyl-protected hexahydropyrrolo[3,4-b]pyrrole intermediates. For example, tert-butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS: 370882-39-6) can be deprotected under acidic conditions, followed by ethoxycarbonylation using ethyl chloroformate. To ensure enantiomeric purity, chiral resolution via preparative HPLC with a cellulose-based chiral stationary phase (e.g., Chiralpak® IC) is recommended. Reaction progress should be monitored using LC-MS, and intermediates characterized via 1^1H/13^{13}C NMR .

Q. Which spectroscopic techniques are most effective for confirming the bicyclic structure of this compound?

  • Methodological Answer : High-resolution 1^1H and 13^{13}C NMR are critical for confirming the bicyclic framework. Key signals include the ethoxycarbonyl group (δ ~4.2 ppm for CH2_2 and δ ~1.3 ppm for CH3_3) and the pyrrolidine/pyrrole protons (δ ~3.0–4.0 ppm). X-ray crystallography is definitive for stereochemical assignment, as seen in related bicyclic pyrrolo-pyrrole systems . IR spectroscopy can further validate carbonyl (C=O) stretching at ~1700 cm1^{-1}.

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of the bicyclic system under varying conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model ring puckering and torsional strain. Cremer-Pople puckering parameters (q, θ, φ) are particularly useful for quantifying non-planar distortions in the bicyclic system . Molecular dynamics simulations (MD) at 298 K in implicit solvents (e.g., water, DMSO) can predict conformational flexibility. Compare computed 1^1H NMR shifts with experimental data to validate models.

Q. What strategies address discrepancies in biological activity data for kinase inhibitors derived from this scaffold?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies should systematically vary substituents (e.g., ethoxycarbonyl vs. methyl carboxamide) and assess kinase inhibition profiles. For example, Xiliertinib (CAS: 1353644-70-8), a related compound, shows EGFR inhibition via its hexahydropyrrolo[3,4-b]pyrrole core. Use in vitro kinase assays (e.g., ADP-Glo™) with ATP concentration titrations to resolve conflicting IC50_{50} values. Cross-validate using crystallographic binding mode analysis .

Q. How can researchers optimize HPLC purification to resolve diastereomers or byproducts in final synthesis steps?

  • Methodological Answer : Employ reversed-phase HPLC (C18 column) with gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA/water over 30 minutes). For diastereomers, use a chiral column (e.g., Chiralcel® OD-H) with hexane:isopropanol (80:20) at 1 mL/min. Monitor UV absorption at 210–254 nm. Adjust pH to 3.0–4.0 to suppress silanol interactions and improve peak symmetry. Pre-purification via flash chromatography (ethyl acetate/hexane, 1:4) reduces complexity .

Q. What are the implications of the ethoxycarbonyl group’s electronic effects on reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing ethoxycarbonyl group decreases electron density at the pyrrole nitrogen, enhancing electrophilic substitution at the 3-position. For Suzuki-Miyaura couplings, use Pd(dppf)Cl2_2 (5 mol%) with aryl boronic acids (1.2 eq.) in THF/Na2_2CO3_3 (2M) at 80°C. Monitor regioselectivity via 19^{19}F NMR if fluorinated substrates are used. DFT calculations (NBO analysis) can quantify charge distribution effects .

Data Analysis & Experimental Design

Q. How should researchers design SAR studies to evaluate substituent effects on pharmacokinetic properties?

  • Methodological Answer :

  • Step 1 : Synthesize derivatives with substituents varying in lipophilicity (ClogP), hydrogen-bond donors/acceptors, and steric bulk.
  • Step 2 : Assess solubility (shake-flask method in PBS pH 7.4) and metabolic stability (human liver microsomes).
  • Step 3 : Corrogate data with in silico ADMET predictions (e.g., SwissADME). For example, replacing ethoxycarbonyl with a trifluoromethyl group increases metabolic resistance but reduces solubility .

Q. What statistical methods resolve contradictions in crystallographic vs. computational conformational data?

  • Methodological Answer : Use root-mean-square deviation (RMSD) analysis to compare X-ray structures with DFT-optimized geometries. Principal Component Analysis (PCA) of MD trajectories can identify dominant conformational clusters. Apply Bayesian inference to quantify uncertainty in puckering parameters (q, θ) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。